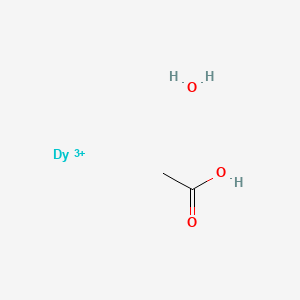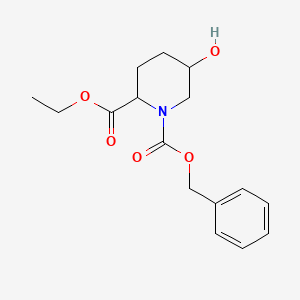![molecular formula C7H11NNa3O6+3 B11816656 trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid](/img/structure/B11816656.png)
trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid typically involves the reaction of chloroacetic acid with ammonia, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully monitored to maintain optimal conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
Trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its structure and properties.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different properties and applications. For example, oxidation can lead to the formation of nitrilotriacetic acid derivatives with different metal-binding capabilities .
科学的研究の応用
Trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in analytical chemistry to control metal ion concentrations.
Biology: Employed in biological research to study metal ion interactions with biomolecules.
Medicine: Investigated for its potential use in medical treatments involving metal ion regulation.
Industry: Utilized in water treatment, cleaning products, and other industrial applications where metal ion control is crucial
作用機序
The mechanism by which trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid exerts its effects involves its ability to bind metal ions through its carboxylate groups. This binding forms stable complexes with metal ions, preventing them from participating in unwanted reactions. The molecular targets include various metal ions, and the pathways involved are related to metal ion chelation and stabilization .
類似化合物との比較
Similar Compounds
Similar compounds include ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and other aminopolycarboxylic acids.
Comparison
Compared to these similar compounds, trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid has unique properties, such as its specific metal-binding capabilities and stability under various conditions. Its structure allows for selective binding of certain metal ions, making it particularly useful in applications where precise metal ion control is required .
特性
分子式 |
C7H11NNa3O6+3 |
|---|---|
分子量 |
274.13 g/mol |
IUPAC名 |
trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid |
InChI |
InChI=1S/C7H11NO6.3Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/t4-;;;/m0.../s1 |
InChIキー |
OHOTVSOGTVKXEL-WJXVXWFNSA-N |
異性体SMILES |
C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Na+] |
正規SMILES |
CC(C(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11816591.png)
![trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole](/img/structure/B11816593.png)
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B11816600.png)
![[2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate](/img/structure/B11816601.png)
![[2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate](/img/structure/B11816606.png)

![rac-tert-butyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate](/img/structure/B11816609.png)



![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate](/img/structure/B11816639.png)

